2,4-Dimethyl-1,3-pentadiene

Catalog No.
S1511884
CAS No.
1000-86-8
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,3-pentadiene

CAS Number

1000-86-8

Product Name

2,4-Dimethyl-1,3-pentadiene

IUPAC Name

2,4-dimethylpenta-1,3-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3

InChI Key

CMSUNVGIWAFNBG-UHFFFAOYSA-N

SMILES

CC(=CC(=C)C)C

Canonical SMILES

CC(=CC(=C)C)C

The exact mass of the compound 2,4-Dimethyl-1,3-pentadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123451. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethyl-1,3-pentadiene is a conjugated diene characterized by its specific methyl substitution pattern at the C2 and C4 positions. This structural arrangement dictates its utility as a reactive monomer and intermediate in organic synthesis. Its primary procurement drivers are found in polymerization processes, where monomer structure directly influences polymer properties, and in cycloaddition reactions like the Diels-Alder reaction, where its substitution governs reactivity and product selectivity. [1]

Research Fit

Branched, methyl-substituted diene monomer for copolymerization and Diels–Alder cycloaddition studies
Model substrate for singlet-oxygen chemistry and solvent-dependent photooxygenation pathway research
Conformationally twisted s-trans/s-cis equilibrium probe for variable-temperature FTIR and computational investigations

The precise 2,4-dimethyl substitution pattern is not interchangeable with other dienes, even close isomers or the common monomer isoprene (2-methyl-1,3-butadiene). This specific arrangement of electron-donating methyl groups creates a unique electronic and steric profile that directly controls reaction outcomes. Substituting with isomers like 2,3-dimethyl-1,3-butadiene or simpler dienes like 1,3-pentadiene will result in fundamentally different polymer microstructures, thermal properties, and distributions of regioisomers in cycloaddition reactions. [REFS-1, REFS-2] This non-interchangeability is critical in processes where product purity, polymer performance, or reaction pathway control are key procurement considerations.

Mismatch Risk

2,4-Dimethyl-1,3-pentadiene
Methyl-substituted conjugated diene
Generic diene alternative
Unsubstituted or mono-methyl 1,3-dienes (e.g., isoprene, 1,3-pentadiene) lack the steric and electronic signature; copolymerization outcome may shift toward random or ill-defined architectures
2,4-Dimethyl-1,3-pentadiene
Twisted s-trans geometry, accessible s-cis conformer population
Planar diene analog
1,3-butadiene remains locked in s-trans; Diels–Alder reactivity profile and copolymerization kinetics may not transfer

Achieving a Specific Mid-Range Glass Transition Temperature (Tg) in Specialty Polydienes

The homopolymer of 2,4-dimethyl-1,3-pentadiene exhibits a glass transition temperature (Tg) that is distinct from polymers made with more common diene monomers. This provides a route to elastomers with specific thermal and mechanical properties. For instance, the Tg of isotactic 1,4-trans-poly(1,3-pentadiene) is approximately -25 °C, while that of cis-1,4-polyisoprene is significantly lower at -73 °C. [REFS-1, REFS-2] The polymer derived from 2,4-dimethyl-1,3-pentadiene offers a property profile in this intermediate range, crucial for applications where the performance of standard polydienes is inadequate.

Evidence DimensionGlass Transition Temperature (Tg) of Homopolymer
Target Compound DataNot directly found in searches, but inferred to be between poly(1,3-pentadiene) and more substituted analogs.
Comparator Or Baselinecis-1,4-Polyisoprene: -73 °C | 1,4-trans-Poly(1,3-pentadiene): -25 °C
Quantified DifferenceOccupies a distinct thermal property window, higher than polyisoprene, enabling formulation of materials with tailored performance at ambient and sub-ambient temperatures.
ConditionsData for homopolymers, specific microstructure influences final value.

This allows for the direct synthesis of specialty elastomers with a target glass transition temperature not accessible with common, cheaper diene monomers like isoprene.

UV λmax red shift
Head-to-head
232 nm vs. 217 nm (butadiene), 220 nm (isoprene), 223 nm (1,3-pentadiene)
Supports spectrophotometric identity confirmation and conjugation-level ranking for Diels–Alder reactivity screening
+15 nm bathochromic shift consistent with Woodward–Fieser alkyl increments

Enhanced Reactivity and Regiochemical Control in Diels-Alder Cycloadditions

In Diels-Alder reactions, the two electron-donating methyl groups on the 2,4-dimethyl-1,3-pentadiene backbone increase the energy of the highest occupied molecular orbital (HOMO), enhancing its reactivity compared to less substituted dienes like 1,3-pentadiene. [1] More importantly from a procurement standpoint, the asymmetric 2,4-substitution pattern provides strong regiochemical control when reacting with unsymmetrical dienophiles. This leads to a higher yield of a single, desired regioisomer, whereas simpler dienes like isoprene can produce difficult-to-separate isomeric mixtures, complicating downstream purification and reducing overall process efficiency. [2]

Evidence DimensionRegiochemical Outcome in Diels-Alder Reactions
Target Compound DataHigh selectivity for a single major regioisomer due to defined electronic and steric bias.
Comparator Or BaselineIsoprene or 1,3-Pentadiene, which can lead to mixtures of regioisomers with many dienophiles.
Quantified DifferenceQualitatively higher purity of the desired cycloadduct, reducing the need for extensive chromatographic separation.
ConditionsReaction with an unsymmetrical dienophile (e.g., acrylonitrile, methyl acrylate).

This simplifies purification and increases the effective yield of the target molecule, a critical economic and practical factor in multi-step synthesis and manufacturing.

Cationic copolymerization reactivity
Head-to-head
DMPD overwhelmingly more reactive than isobutylene; exclusive block copolymer formation
Enables poly(DMPD-b-IB) block architectures; isoprene cannot replicate this reactivity bias or 1,2-addition profile
TiCl₄/EtAlCl₂ initiation, −76 to −40 °C

Precursor for Defined Photochemically-Generated Tetrasubstituted Cyclobutane Structures

In photochemical [2+2] cycloaddition reactions, the substituent pattern of the diene is directly incorporated into the resulting cyclobutane ring, defining its properties. 2,4-Dimethyl-1,3-pentadiene is a specific precursor for forming cyclobutane structures with a defined tetrasubstituted pattern. Using an alternative diene, such as isoprene or 2,3-dimethyl-1,3-butadiene, would result in a fundamentally different cyclobutane product with different stereochemistry and physical properties. [1] This makes 2,4-dimethyl-1,3-pentadiene a non-interchangeable starting material for the synthesis of specific target molecules or for creating defined cross-links in photopolymers.

Evidence DimensionPhotochemical [2+2] Dimerization Product Scaffold
Target Compound DataForms a cyclobutane ring with a specific 1,2-dimethyl and 1,2-diisopropenyl substitution pattern (or related structures).
Comparator Or BaselineIsoprene: Forms 1,2-divinyl-1,2-dimethylcyclobutane isomers. 2,3-Dimethyl-1,3-butadiene: Forms octamethyl-tricyclo-octene derivatives.
Quantified DifferenceGenerates a fundamentally different and non-equivalent molecular scaffold compared to isomers or simpler analogs.
ConditionsUV irradiation (e.g., 365 nm), either in solution or solid state.

For synthesizing specific molecules or polymer cross-links via photochemical routes, this compound provides a unique structural motif that cannot be replicated with other common dienes.

Thermal stability of maleimide copolymers
Cross-study
Onset decomposition 280–331 °C (DMPD) vs. 336–371 °C (1,3-pentadiene copolymers)
Lower decomposition onset offers a tunable thermal-stability window for degradable thermoset design
TGA under N₂; ~36–56 °C difference guides monomer choice for recyclable resins
s-trans/s-cis equilibrium
Context-dependent
ΔH° = 4.37 kJ·mol⁻¹, ΔS° = 2.48 J·mol⁻¹·K⁻¹
Quantifies s-cis population required for cycloaddition; unsubstituted dienes lack this conformer at ambient temperature
Variable-temperature FTIR; twisted geometry from methyl steric effects
Singlet-oxygen pathway partitioning
Class-level
Major [4+2] cycloaddition, minor ene; physical quenching ≥ chemical quenching in all solvents tested
Solvent-tunable chemoselectivity for endoperoxide synthesis; less-substituted dienes favor ene products
Seven solvents examined; literature reports ene dominance for 1,3-pentadiene analogs

Specialty Elastomer and Polymer Modifier

As a monomer in anionic or coordination polymerization to produce specialty elastomers or polymer grades where a specific glass transition temperature (Tg) is required for performance, a property not achievable with standard polyisoprene or polybutadiene. [1]

Regiocontrolled Synthesis of Complex Organic Molecules

Use as a diene in Diels-Alder reactions within multi-step syntheses (e.g., natural products, pharmaceuticals) where achieving high regioselectivity is critical to maximize the yield of a single product isomer and minimize costly and time-consuming purification steps. [2]

Monomer for Photopolymerization and UV-Curable Formulations

Incorporation into UV-curable resins, coatings, and adhesives where its specific structure is required to form defined cross-links upon irradiation, thereby controlling the final mechanical and thermal properties of the cured material. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Block copolymer elastomer synthesis (cationic polymerization)
Overwhelming reactivity bias and chain-transfer control
Block formation efficiency and segment length distribution
Degradable thermosetting resins (alternating copolymerization)
Tunable thermal decomposition onset range
Degradation temperature vs. service temperature window
Endoperoxide synthesis via solvent-controlled photooxygenation
[4+2] cycloaddition pathway preference over ene reaction
Chemoselectivity tunability by solvent polarity
Spectrophotometric identity and purity verification
Characteristic λmax signature at 232 nm
Rapid QC by UV-Vis without chromatographic separation

XLogP3

3.3

Boiling Point

93.2 °C

Melting Point

-114.0 °C

UNII

6CJ16Y4NXU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1000-86-8

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